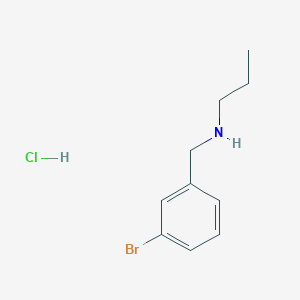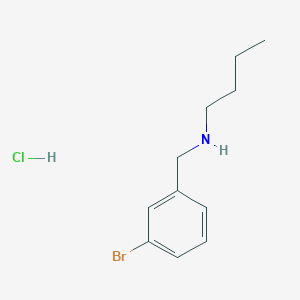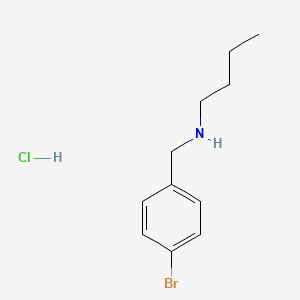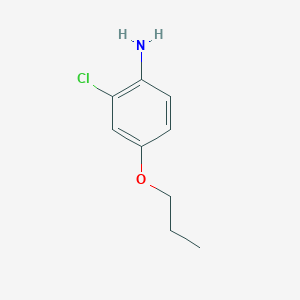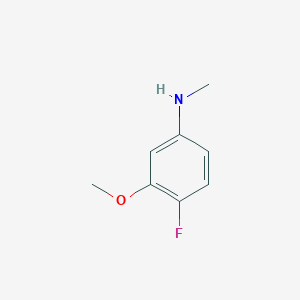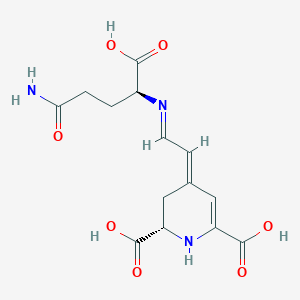
Vulgaxanthin-I
Vue d'ensemble
Description
Vulgaxanthin-I is a type of betaxanthin, which are yellow plant pigments found predominantly in red beets (Beta vulgaris) and other plants like Mirabilis jalapa and swiss chard . These pigments are known for their antioxidant properties and are part of the betalain family, which also includes betacyanins .
Mécanisme D'action
Target of Action
Vulgaxanthin-I, a type of betalain, primarily targets intestinal epithelial cells . These cells play a crucial role in nutrient absorption and serve as a barrier against harmful substances .
Mode of Action
This compound interacts with its targets to exert anti-inflammatory effects . It attenuates the transcription of pro-inflammatory mediators such as cyclooxygenase-2 and inducible NO-synthase . This interaction results in changes in the cell signaling pathways related to inflammation and redox reactions .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the inflammatory response pathway . By inhibiting the transcription of pro-inflammatory mediators, this compound can mitigate the inflammatory response . This action has downstream effects on other pathways, including those related to oxidative stress .
Pharmacokinetics
This compound exhibits overall low permeability, with a Papp of 4.2–8.9 × 10 −7 cm s −1 . It has higher absorption intensities compared to other betalains, which may be attributed to its smaller molecular size and greater lipophilicity . These properties impact the bioavailability of this compound, influencing its efficacy in the body .
Result of Action
The primary result of this compound’s action is the reduction of inflammatory markers and mitigation of oxidative stress . This implies the potential of this compound to ameliorate inflammatory intestinal disease .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the absorption and transport patterns of this compound into intestinal epithelial cells can vary depending on the conditions in the intestinal environment . Additionally, the stability of this antioxidant can be affected by water activity .
Analyse Biochimique
Biochemical Properties
Vulgaxanthin-I plays a significant role in biochemical reactions, particularly in the context of its antioxidant and anti-inflammatory properties. It interacts with various enzymes and proteins, including cyclooxygenase-2 and inducible nitric oxide synthase, which are involved in inflammatory processes . This compound has been shown to attenuate the transcription of these pro-inflammatory mediators, thereby reducing inflammation. Additionally, it interacts with antioxidant enzymes such as heme oxygenase-1, contributing to its antioxidant effects .
Cellular Effects
This compound exerts several effects on different types of cells and cellular processes. In intestinal epithelial cells, it has been observed to lower inflammatory markers and mitigate oxidative stress . This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to reduce the transcription of pro-inflammatory mediators and increase the expression of antioxidant enzymes . These effects suggest that this compound may have potential therapeutic applications in inflammatory intestinal diseases.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with various biomolecules. It exerts its effects through binding interactions with enzymes and proteins involved in inflammatory and oxidative stress pathways. This compound inhibits the activity of cyclooxygenase-2 and inducible nitric oxide synthase, leading to reduced production of pro-inflammatory mediators . Additionally, it activates antioxidant enzymes such as heme oxygenase-1, enhancing the cellular antioxidant response . These molecular interactions contribute to the overall anti-inflammatory and antioxidant effects of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound has low permeability in intestinal epithelial cells, with higher absorption intensities attributed to its smaller molecular size and greater lipophilicity . Over time, this compound continues to exhibit anti-inflammatory and antioxidant effects, suggesting its potential for long-term therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to reduce inflammation and oxidative stress without causing adverse effects . At higher doses, there may be potential toxic effects, although specific studies on the toxicity of this compound at high doses are limited. It is important to determine the optimal dosage to maximize the therapeutic benefits while minimizing any potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its antioxidant and anti-inflammatory properties. It interacts with enzymes such as cyclooxygenase-2 and inducible nitric oxide synthase, which are involved in the production of pro-inflammatory mediators . Additionally, this compound influences metabolic flux and metabolite levels by modulating the activity of antioxidant enzymes like heme oxygenase-1 . These interactions contribute to its overall effects on cellular metabolism and health.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its molecular properties. Studies have shown that this compound has low permeability in intestinal epithelial cells, which may be attributed to its smaller molecular size and greater lipophilicity . This compound is absorbed and transported into cells, where it exerts its anti-inflammatory and antioxidant effects. The distribution of this compound within tissues is likely influenced by its interactions with transporters and binding proteins.
Subcellular Localization
This compound is localized within specific subcellular compartments, where it exerts its activity and function. The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization signals ensure that this compound is present in the appropriate cellular locations to interact with its target biomolecules and exert its effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Vulgaxanthin-I can be synthesized through the condensation of betalamic acid with L-glutamine in the presence of ATP . The reaction conditions typically involve mild temperatures and neutral pH to prevent degradation of the sensitive betalain structure .
Industrial Production Methods
Industrial production of this compound involves extraction from natural sources such as red beets. The process includes juicing the beets, followed by purification using techniques like solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC) . These methods ensure the isolation of high-purity this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Vulgaxanthin-I undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various degradation products.
Reduction: It can be reduced back to its precursor forms under specific conditions.
Substitution: This compound can participate in substitution reactions where its functional groups are replaced by other atoms or molecules.
Common Reagents and Conditions
Common reagents used in these reactions include ammonia, NADH, and ATP . The reactions typically occur under mild conditions to preserve the integrity of the betalain structure.
Major Products Formed
The major products formed from these reactions include Vulgaxanthin-II and other related betaxanthins .
Applications De Recherche Scientifique
Vulgaxanthin-I has a wide range of scientific research applications:
Chemistry: Used as a natural colorant in various chemical formulations.
Biology: Studied for its antioxidant properties and its role in plant physiology.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Utilized as a natural food colorant and in cosmetic formulations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Vulgaxanthin-II: Contains a glutamic acid residue instead of glutamine, leading to different fluorescence properties.
Indicaxanthin: Another betaxanthin found in cactus pear, with proline as the substituent.
Uniqueness
Vulgaxanthin-I is unique due to its specific amino acid composition (glutamine) and its predominant presence in red beets. Its distinct antioxidant and anti-inflammatory properties make it a valuable compound for various applications .
Propriétés
IUPAC Name |
(2S,4E)-4-[2-[(1S)-4-amino-1-carboxy-4-oxobutyl]iminoethylidene]-2,3-dihydro-1H-pyridine-2,6-dicarboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O7/c15-11(18)2-1-8(12(19)20)16-4-3-7-5-9(13(21)22)17-10(6-7)14(23)24/h3-5,8,10,17H,1-2,6H2,(H2,15,18)(H,19,20)(H,21,22)(H,23,24)/b7-3-,16-4?/t8-,10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBJJFJKNSKTSW-MEWJKSKXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=CC1=CC=NC(CCC(=O)N)C(=O)O)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1[C@H](NC(=C/C1=C/C=N[C@@H](CCC(=O)N)C(=O)O)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201317383 | |
| Record name | Vulgaxanthin I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201317383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
904-62-1 | |
| Record name | Vulgaxanthin I | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=904-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vulgaxanthin-I | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000904621 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vulgaxanthin I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201317383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VULGAXANTHIN-I | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37AJD0527U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of vulgaxanthin-I?
A1: this compound has a molecular formula of C20H22N2O10 and a molecular weight of 446.4 g/mol.
Q2: What are the key structural features of this compound?
A2: this compound is a betaxanthin, a subclass of betalains characterized by the presence of betalamic acid in their chemical structure. [] It possesses a conjugated system responsible for its yellow color, similar to other betaxanthins.
Q3: What analytical techniques are used to identify and quantify this compound?
A3: Several techniques are employed, including:
- High-Performance Liquid Chromatography (HPLC): Used to separate and quantify individual betalains, including this compound. [, , ]
- Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate identification and quantification by analyzing the mass-to-charge ratio of ions. [, , , ]
- Ultra-High Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS): Offers enhanced sensitivity and resolution for precise identification and quantification. []
- UV/Vis Spectrophotometry: Measures absorbance at specific wavelengths to estimate the concentration of pigments like this compound. []
Q4: What are the potential health benefits associated with this compound?
A4: While research is ongoing, studies suggest that this compound, like other betalains, might possess antioxidant, anti-inflammatory, and potential anticancer properties. [, , ]
Q5: What are the potential applications of this compound?
A5: this compound shows promise as:
- Natural Food Colorant: Its vibrant yellow color makes it a potential alternative to synthetic dyes in various food products. [, , ]
- Functional Food Ingredient: Its potential health benefits, particularly its antioxidant properties, could lead to its incorporation into functional foods and beverages. [, ]
- Cosmetic Ingredient: Natural pigments like this compound are increasingly explored for their potential in cosmetic formulations. []
Q6: How stable is this compound under different conditions?
A6: this compound, like other betalains, is sensitive to several factors:
- Temperature: Heat can degrade this compound, and its degradation kinetics have been studied at various temperatures. [, , ]
- pH: this compound is most stable at a slightly acidic pH (around 5.7). [, ] Its stability decreases under highly alkaline conditions. []
- Light: Exposure to light can accelerate its degradation. []
- Oxygen: The presence of oxygen can promote oxidative degradation. []
Q7: What strategies can be employed to enhance the stability of this compound in food and other applications?
A7: Several methods can improve its stability:
- Encapsulation: Techniques like freeze-drying and spray-drying can encapsulate this compound within protective matrices, shielding it from degradation factors. [, ]
- Addition of Stabilizers: Compounds like ascorbic acid can act as antioxidants, preventing oxidative degradation. []
- Control of Storage Conditions: Storing products containing this compound in a cool, dark, and oxygen-free environment can help preserve its stability. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



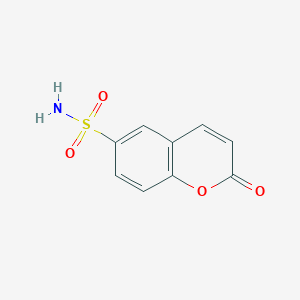

![2,6-difluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide](/img/structure/B3165796.png)
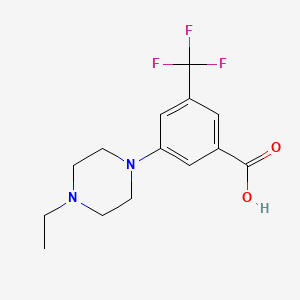
![Butyl[(2,6-dichlorophenyl)methyl]amine hydrochloride](/img/structure/B3165817.png)
amine hydrochloride](/img/structure/B3165822.png)
Amine Hydrochloride](/img/structure/B3165826.png)
